molecular formula C22H21ClN2O3S B5213680 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methylbenzyl)benzamide

4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methylbenzyl)benzamide

Cat. No. B5213680
M. Wt: 428.9 g/mol
InChI Key: KATCSTWOGGIHOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methylbenzyl)benzamide, also known as MLN4924, is a small molecule inhibitor of NEDD8-activating enzyme (NAE). It is a promising therapeutic agent that has shown potential in the treatment of cancer and other diseases.

Mechanism of Action

4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methylbenzyl)benzamide inhibits the activity of NAE, which is responsible for the activation of the NEDD8 protein. NEDD8 is a small ubiquitin-like protein that plays a key role in the regulation of protein degradation, DNA repair, and cell cycle progression. 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methylbenzyl)benzamide-mediated inhibition of NAE leads to the accumulation of NEDD8-conjugated proteins, which triggers the activation of the Cullin-RING ubiquitin ligases (CRLs). The activation of CRLs results in the degradation of various proteins that are involved in cell cycle progression, DNA repair, and apoptosis.
Biochemical and Physiological Effects:
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methylbenzyl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the DNA damage response and enhances the sensitivity of cancer cells to chemotherapy and radiation therapy. In addition, 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methylbenzyl)benzamide has been found to modulate the immune response and reduce inflammation in animal models of autoimmune diseases. It has also been shown to protect against neurodegeneration in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methylbenzyl)benzamide is a potent and selective inhibitor of NAE that has been extensively studied in preclinical and clinical trials. It has shown promising results in the treatment of cancer and other diseases. However, 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methylbenzyl)benzamide has some limitations for lab experiments. It is a highly reactive compound that requires careful handling and storage. In addition, it has a short half-life and may undergo rapid metabolism in vivo.

Future Directions

4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methylbenzyl)benzamide has shown great potential as a therapeutic agent for the treatment of cancer and other diseases. Future research should focus on the development of more potent and selective NAE inhibitors that can overcome the limitations of 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methylbenzyl)benzamide. In addition, the role of NEDD8 and CRLs in various biological processes should be further investigated to identify new therapeutic targets. Finally, the clinical efficacy and safety of 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methylbenzyl)benzamide and other NAE inhibitors should be evaluated in large-scale clinical trials.

Synthesis Methods

The synthesis of 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methylbenzyl)benzamide involves several steps. The first step is the preparation of 4-chlorobenzenesulfonyl chloride, which is then reacted with methylamine to form 4-chlorobenzenesulfonamide. The next step involves the reaction of 4-chlorobenzenesulfonamide with 2-methylbenzylamine to form 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methylbenzyl)benzamide. The final step is the purification of the product using column chromatography.

Scientific Research Applications

4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methylbenzyl)benzamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to inhibit the growth of various types of cancer cells, including leukemia, lymphoma, breast cancer, and prostate cancer. 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methylbenzyl)benzamide has also been found to enhance the efficacy of chemotherapy drugs and radiation therapy in cancer treatment. In addition, it has shown potential in the treatment of viral infections, autoimmune diseases, and neurodegenerative disorders.

properties

IUPAC Name

4-[(4-chlorophenyl)sulfonyl-methylamino]-N-[(2-methylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O3S/c1-16-5-3-4-6-18(16)15-24-22(26)17-7-11-20(12-8-17)25(2)29(27,28)21-13-9-19(23)10-14-21/h3-14H,15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATCSTWOGGIHOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(4-chlorophenyl)sulfonyl](methyl)amino}-N-(2-methylbenzyl)benzamide

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